molecular formula C15H12ClN5O4S B10969273 N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

Cat. No.: B10969273
M. Wt: 393.8 g/mol
InChI Key: QDUPSUQUURZDMP-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is a complex organic compound that features a triazole ring, a chlorobenzyl group, and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the chlorobenzyl group and the nitrobenzenesulfonamide moiety. Key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the triazole intermediate.

    Attachment of the Nitrobenzenesulfonamide Moiety: This can be done through a sulfonation reaction, where the triazole-chlorobenzyl intermediate reacts with a nitrobenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the chlorobenzyl position.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring and nitrobenzenesulfonamide moiety are key functional groups that enable the compound to bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is unique due to its combination of a triazole ring, chlorobenzyl group, and nitrobenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H12ClN5O4S

Molecular Weight

393.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C15H12ClN5O4S/c16-14-7-2-1-4-11(14)9-20-10-17-15(18-20)19-26(24,25)13-6-3-5-12(8-13)21(22)23/h1-8,10H,9H2,(H,18,19)

InChI Key

QDUPSUQUURZDMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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